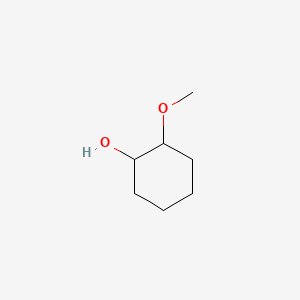
1-(chloromethyl)-2-(ethylsulfanyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(chloromethyl)-2-(ethylsulfanyl)benzene” is a chemical compound that involves a benzene ring. Alkylation, which means substituting an alkyl group into something - in this case into a benzene ring, is a key process in its formation .
Synthesis Analysis
The synthesis of this compound can be achieved through the Friedel-Crafts alkylation of benzene. This involves an electrophilic substitution reaction between benzene and a chloroalkane (for example, chloromethane or chloroethane) in the presence of an aluminium chloride catalyst .Molecular Structure Analysis
The molecular structure of “this compound” involves a benzene ring with a chloromethyl and an ethylsulfanyl group attached to it .Chemical Reactions Analysis
The key chemical reaction involved in the formation of “this compound” is the Friedel-Crafts alkylation of benzene. This is an electrophilic substitution reaction between benzene and a chloroalkane .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure and the nature of the substituents attached to the benzene ring .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(chloromethyl)-2-(ethylsulfanyl)benzene involves the introduction of a chloromethyl group and an ethylsulfanyl group onto a benzene ring.", "Starting Materials": [ "Benzene", "Chloromethyl chloride", "Ethyl mercaptan", "Aluminum chloride", "Diethyl ether", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Benzene is first treated with chloromethyl chloride in the presence of aluminum chloride as a catalyst to form 1-chloromethylbenzene.", "1-chloromethylbenzene is then reacted with ethyl mercaptan in the presence of sodium hydroxide to form 1-(chloromethyl)-2-(ethylsulfanyl)benzene.", "The final product is isolated and purified by distillation or recrystallization using diethyl ether and hydrochloric acid." ] } | |
Numéro CAS |
23010-33-5 |
Formule moléculaire |
C9H11ClS |
Poids moléculaire |
186.7 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



